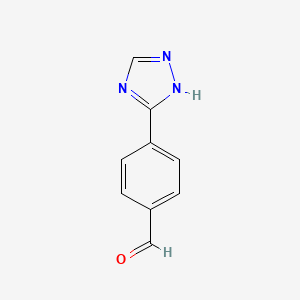
4-(1h-1,2,4-Triazol-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate to form 4-hydrazinobenzaldehyde. This intermediate is then reacted with an appropriate nitrile to form the triazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-(1H-1,2,4-Triazol-3-yl)benzoic acid.
Reduction: 4-(1H-1,2,4-Triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . The molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparaison Avec Des Composés Similaires
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde can be compared with other triazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but different position of the triazole ring.
4-(1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde: Contains a methoxy group instead of an aldehyde group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H7N3O |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
4-(1H-1,2,4-triazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-5-7-1-3-8(4-2-7)9-10-6-11-12-9/h1-6H,(H,10,11,12) |
Clé InChI |
IPWCVHKXWLUILQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


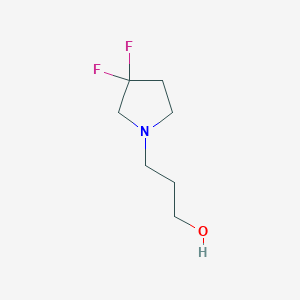
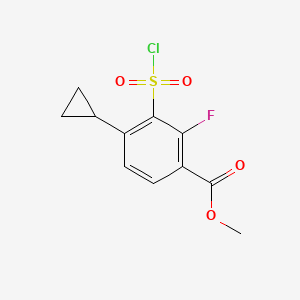
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
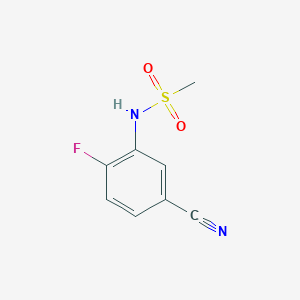
![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)
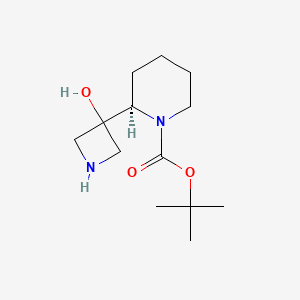

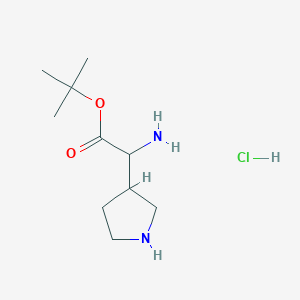
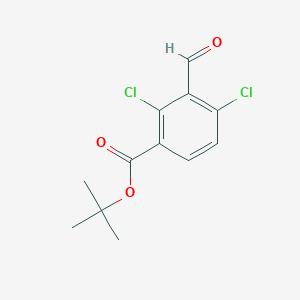

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
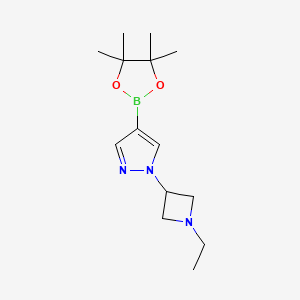
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
